molecular formula C11H8S2 B14748318 Phenyl(thiophen-2-yl)methanethione CAS No. 708-94-1

Phenyl(thiophen-2-yl)methanethione

Cat. No.: B14748318
CAS No.: 708-94-1
M. Wt: 204.3 g/mol
InChI Key: SOWJMLAUWAWEHG-UHFFFAOYSA-N
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Description

Phenyl(thiophen-2-yl)methanethione is a thioketone derivative featuring a phenyl group and a thiophen-2-yl moiety attached to a central thiocarbonyl (C=S) group. The compound’s structure combines aromatic π-systems (phenyl and thiophene) with the electron-deficient thioketone, enabling unique electronic and optical properties. Thioketones are less common than ketones (C=O) due to sulfur’s lower electronegativity, which reduces polarity but enhances conjugation with aromatic substituents.

Properties

CAS No.

708-94-1

Molecular Formula

C11H8S2

Molecular Weight

204.3 g/mol

IUPAC Name

phenyl(thiophen-2-yl)methanethione

InChI

InChI=1S/C11H8S2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H

InChI Key

SOWJMLAUWAWEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(thiophen-2-yl)methanethione can be synthesized through several methods. One common approach involves the cycloaddition reaction of thiophene-2-carbothialdehyde derivatives with nitrilimines. This reaction is typically carried out under controlled conditions using density functional theory (DFT) calculations to optimize the reaction parameters .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Phenyl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenyl(thiophen-2-yl)methanethione involves its reactivity with various nucleophiles and electrophiles. The compound’s thiocarbonyl group plays a crucial role in its reactivity, allowing it to participate in cycloaddition and thia-Diels–Alder reactions. The molecular targets and pathways involved in these reactions are primarily determined by the electronic and steric nature of the substituents on the reacting species .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phenyl(pyrrolidin-1-yl)methanethione
  • Structure : Replaces the thiophen-2-yl group with a pyrrolidine ring (a five-membered amine).
  • Electronic Effects : The pyrrolidine’s electron-donating nitrogen alters electron density at the thioketone, reducing conjugation with aromatic systems compared to thiophene.
  • Spectroscopy : ¹H NMR data (CDCl₃, 300 MHz) shows signals at δ 1.83–2.00 ppm (pyrrolidine CH₂) and δ 7.25–7.39 ppm (phenyl protons), indicating distinct electronic environments .
  • Reactivity : The amine group may participate in hydrogen bonding or nucleophilic reactions, unlike the inert thiophene.
Bis[4-(dimethylamino)phenyl]methanethione
  • Structure: Two dimethylamino-substituted phenyl groups attached to the thioketone.
  • Electronic Effects: Strong electron-donating dimethylamino groups increase electron density on the aromatic rings, enhancing resonance with the thiocarbonyl. This contrasts with the moderate electron-richness of thiophene.
  • Applications : Such derivatives are explored in optoelectronics due to their tunable charge-transfer properties .
Thiophene-Containing Dyes (e.g., B18, CPTD-R)
  • Structure: Complex dyes with thiophene-based π-bridges (e.g., EDOT, CPDT) and donor-acceptor architectures.
  • Electronic Effects : Thiophene units broaden light absorption into the near-IR region via extended conjugation. The thioketone in Phenyl(thiophen-2-yl)methanethione may mimic this behavior but lacks the push-pull design of dyes.
  • Applications : Dyes achieve >10% efficiency in solar cells, highlighting thiophene’s utility in photovoltaics .

Reactivity and Stability

  • Thioketones vs. Ketones: The C=S bond is less polarized than C=O, reducing electrophilicity but enabling unique cycloaddition reactions.
  • Toxicology: Limited data exist for this compound, but structurally related compounds like thiophene fentanyl hydrochloride lack comprehensive toxicological profiles .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₈S₂ Phenyl, thiophen-2-yl Conjugation-enhanced optoelectronics -
Phenyl(pyrrolidin-1-yl)methanethione C₁₁H₁₁NS Phenyl, pyrrolidine NMR-documented electronic environment
Bis[4-(dimethylamino)phenyl]methanethione C₁₇H₂₀N₂S Dimethylamino-phenyl (×2) Charge-transfer materials
B18 (Thiophene-based dye) C₄₄H₄₄N₂O₆S₅ Extended donor-π-acceptor DSSC efficiency >10%

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